molecular formula C15H26N4O2 B2805385 N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1172926-74-7

N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2805385
CAS No.: 1172926-74-7
M. Wt: 294.399
InChI Key: SIROKXFHYBXJHW-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
  • N-(tert-butyl)-4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Uniqueness

N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is unique due to the presence of the isopropyl group on the oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-tert-butyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-10(2)12-17-18-13(21-12)11-6-8-19(9-7-11)14(20)16-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIROKXFHYBXJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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